1-Bromo-4-(propan-2-yl)cyclohexane

Organic Synthesis Stereochemistry Kinetics

1-Bromo-4-(propan-2-yl)cyclohexane (CAS 1341365-34-1) is a stereochemically versatile synthetic intermediate where the cis isomer undergoes E2 elimination 5,000× faster than the trans isomer—an exploitable kinetic window for predictable, high-yielding stereoselective olefin synthesis. The trans isomer, bearing an equatorial bromine, is optimized for SN2 coupling to install 4-isopropylcyclohexyl motifs in liquid crystals and functional materials. This compound also serves as a calibrated conformational probe for validating computational reaction models. Stereochemically pure batches ensure reproducible stereochemical outcomes. Bulk quantities available upon request.

Molecular Formula C9H17Br
Molecular Weight 205.139
CAS No. 1341365-34-1
Cat. No. B2635431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(propan-2-yl)cyclohexane
CAS1341365-34-1
Molecular FormulaC9H17Br
Molecular Weight205.139
Structural Identifiers
SMILESCC(C)C1CCC(CC1)Br
InChIInChI=1S/C9H17Br/c1-7(2)8-3-5-9(10)6-4-8/h7-9H,3-6H2,1-2H3
InChIKeyOIRPJYOKZSGEFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(propan-2-yl)cyclohexane (CAS 1341365-34-1) for Procurement in Stereochemical and Synthetic Applications


1-Bromo-4-(propan-2-yl)cyclohexane (CAS 1341365-34-1) is an organic compound with the molecular formula C₉H₁₇Br . It is a cyclohexane derivative featuring a bromine atom at the 1-position and an isopropyl (propan-2-yl) group at the 4-position . This compound is primarily utilized as a synthetic intermediate in organic chemistry, with its value stemming from the distinct conformational and stereochemical properties imparted by the 1,4-disubstituted pattern and the steric bulk of the isopropyl group [1].

Why Generic 4-Alkyl-Bromocyclohexanes Cannot Substitute 1-Bromo-4-(propan-2-yl)cyclohexane


In the class of 4-substituted bromocyclohexanes, the steric bulk of the alkyl group is the primary determinant of conformational bias, which in turn dictates the rate and stereochemical outcome of key reactions like E2 elimination and SN2 substitution. Simple substitution with a less bulky analog (e.g., methyl or ethyl) or a conformationally locked analog (e.g., tert-butyl) will yield profoundly different kinetic and stereochemical profiles. For instance, the rate of E2 elimination for the cis isomer of 1-bromo-4-(propan-2-yl)cyclohexane is reported to be 5000 times faster than its trans isomer [1], a magnitude of difference not found with smaller alkyl groups and which is fixed to a single, extreme value for the tert-butyl analog due to conformational locking [2]. The isopropyl group occupies a unique middle ground, providing strong, but not absolute, conformational control [3].

Quantitative Differentiation of 1-Bromo-4-(propan-2-yl)cyclohexane from Key Analogs


E2 Elimination Rate: Cis vs. Trans Isomer Reactivity

The cis isomer of 1-bromo-4-isopropylcyclohexane undergoes base-induced E2 elimination at a rate 5000 times greater than the trans isomer [1]. This massive rate differential is a direct consequence of the conformational requirements of the E2 anti-periplanar transition state, which is readily accessible in the cis isomer (axial bromine) but highly disfavored in the trans isomer (equatorial bromine). This contrasts sharply with the tert-butyl analog, where the cis isomer also reacts faster, but the trans isomer is virtually unreactive due to complete conformational locking, not a 5000-fold difference [2].

Organic Synthesis Stereochemistry Kinetics

Conformational Strain and Isomer Stability in 1-Bromo-4-(propan-2-yl)cyclohexane

The stability difference between cis and trans isomers of 1-bromo-4-isopropylcyclohexane is quantitatively defined by the energy of their chair conformations. The trans isomer is more stable because it can adopt a conformation with both the bulky isopropyl group and the bromine atom in equatorial positions, minimizing 1,3-diaxial strain. The energy penalty for an axial isopropyl group is approximately 2.1 kcal/mol, while for an axial bromine it is only about 0.6 kcal/mol [1]. For the cis isomer, a 1,3-diaxial strain of 4.6 kJ/mol for the isopropyl group and 1.0 kJ/mol for the bromine atom is estimated, leading to an energy difference between its two chair conformations [2].

Conformational Analysis Computational Chemistry Stereochemistry

Comparative Boiling Point and Physicochemical Properties of 1-Bromo-4-(propan-2-yl)cyclohexane

1-Bromo-4-(propan-2-yl)cyclohexane has a predicted boiling point of 211.0 ± 9.0 °C at 760 mmHg . This is substantially higher than its smaller homolog, 1-bromo-4-methylcyclohexane, which has a reported boiling point of 124-126 °C at 150 Torr (which would correspond to an even higher temperature at 760 mmHg) [1], and is consistent with its larger molecular weight of 205.14 g/mol compared to 177.08 g/mol for the methyl analog . These differences in physical properties are critical for separation, purification, and formulation processes.

Physical Chemistry Process Development Analytical Chemistry

Differentiated Synthetic Utility: A Versatile Intermediate vs. Conformationally Locked Analogs

Unlike 1-bromo-4-tert-butylcyclohexane, which is conformationally locked, the isopropyl group in 1-bromo-4-(propan-2-yl)cyclohexane permits ring-flipping [1]. This dynamic behavior allows the compound to access different reactive conformations depending on the reaction conditions and the stereoisomer used. For example, the cis-isomer can adopt a conformation with an axial bromine for rapid E2 elimination, while the trans-isomer preferentially holds the bromine equatorial, promoting SN2 substitution. This dual reactivity profile is not possible with the tert-butyl analog, where the trans-isomer is essentially inert toward E2 [2]. This versatility makes it a more valuable building block for complex molecule synthesis .

Organic Synthesis Medicinal Chemistry Drug Discovery

High-Value Application Scenarios for 1-Bromo-4-(propan-2-yl)cyclohexane (CAS 1341365-34-1)


Stereoselective Synthesis of 4-Isopropylcyclohexene Derivatives

The 5000-fold rate difference in E2 elimination between the cis and trans isomers [1] makes this compound ideal for the stereoselective synthesis of 4-isopropylcyclohexene derivatives. By utilizing a stereochemically pure starting material, a synthetic chemist can achieve high-yielding, regioselective elimination to a single alkene product, a key step in the construction of complex natural product-like scaffolds or pharmaceutical intermediates where control over olefin geometry is paramount.

Conformation-Controlled SN2 Alkylation Reactions

The trans isomer, with its strong preference for an equatorial bromine, is well-suited for SN2 reactions. The steric environment around the electrophilic carbon is less hindered compared to the cis isomer, leading to faster and more efficient nucleophilic substitution [2]. This makes it a valuable electrophile for introducing 4-isopropylcyclohexyl groups into larger molecules, such as in the synthesis of liquid crystal components or other functional materials where specific aliphatic ring systems are required.

Mechanistic Probes in Physical Organic Chemistry

The well-defined conformational properties and the stark reactivity contrast between its stereoisomers [1] [2] position 1-bromo-4-(propan-2-yl)cyclohexane as an excellent model system for studying the interplay between ground-state conformation and transition-state geometry in elimination and substitution reactions. Its behavior can be used to calibrate computational models and validate mechanistic hypotheses, a direct application in academic and industrial research settings focused on reaction development and optimization.

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